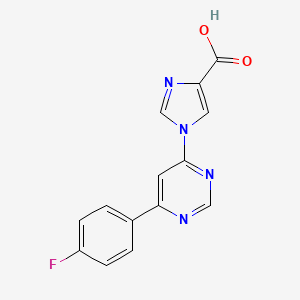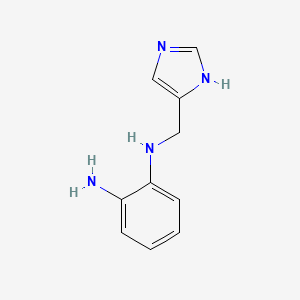![molecular formula C12H7BrN2O B11798133 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモ-3-(ピリジン-2-イル)ベンゾ[d]イソキサゾールは、臭素原子、ピリジン環、およびイソキサゾール環を特徴とする複素環式化合物です。この化合物は、その潜在的な生物活性および創薬における応用により、医薬品化学において大きな関心を集めています。
準備方法
合成経路および反応条件
7-ブロモ-3-(ピリジン-2-イル)ベンゾ[d]イソキサゾールの合成は、通常、2-アミノ-5-ブロモフェノールと2-クロロアセチルクロリドを、炭酸水素ナトリウム (NaHCO₃) などの塩基およびテトラ-n-ブチルアンモニウムブロミド (TEBA) などの相間移動触媒の存在下、クロロホルム中で反応させることから始まります。 この反応により、7-ブロモ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オンが生成され、その後、ピリジン環とイソキサゾール環を導入するためのさらなる反応に供されます .
工業的生産方法
この化合物の工業的生産方法は、文献では十分に文書化されていません。上記で説明した合成経路は、反応条件と精製プロセスの適切な最適化により、工業用途に拡大することができます。
化学反応の分析
反応の種類
7-ブロモ-3-(ピリジン-2-イル)ベンゾ[d]イソキサゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: 求核置換反応により、臭素原子を他の官能基で置換することができます。
酸化および還元: 化合物は、官能基の酸化状態を変化させる酸化および還元反応を受けることができます。
環化反応: 化合物は、環化反応に参加して、より複雑な複素環構造を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、ジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中での水素化ナトリウム (NaH) や炭酸カリウム (K₂CO₃) が含まれます。
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を使用することができます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換により、臭素原子を置き換えたさまざまな官能基を持つ誘導体が得られます。
科学研究への応用
7-ブロモ-3-(ピリジン-2-イル)ベンゾ[d]イソキサゾールは、以下を含むいくつかの科学研究への応用があります。
医薬品化学: 化合物は、その潜在的な抗癌活性、抗菌活性、および抗炎症活性について調査されています
生物学的研究: 酵素や受容体などの生物学的標的との相互作用を理解するための研究で使用されます。
ケミカルバイオロジー: 化合物は、生物学的経路とメカニズムを調べるためのツールとして役立ちます。
工業的応用:
科学的研究の応用
7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: It is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications:
作用機序
7-ブロモ-3-(ピリジン-2-イル)ベンゾ[d]イソキサゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。化合物はこれらの標的に結合し、その活性を調節することができ、さまざまな生物学的効果をもたらします。 たとえば、癌細胞の増殖に関与する特定の酵素の活性を阻害する可能性があり、それによって抗癌作用を示します .
類似化合物との比較
類似化合物
7-ブロモ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン: ピリジン環がない、同様の構造的特徴を持つ関連化合物.
3-(4-(置換スルホニル)ピペラジン-1-イル)ベンゾ[d]イソキサゾール: イソキサゾール環に異なる置換基を持つ別の誘導体.
独自性
7-ブロモ-3-(ピリジン-2-イル)ベンゾ[d]イソキサゾールは、ピリジン環とイソキサゾール環の両方が存在することにより、独自です。これらの環は、異なる生物活性と化学反応性を付与します。この構造的特徴の組み合わせにより、医薬品化学および創薬にとって貴重な化合物となります。
特性
分子式 |
C12H7BrN2O |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
7-bromo-3-pyridin-2-yl-1,2-benzoxazole |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-3-4-8-11(15-16-12(8)9)10-6-1-2-7-14-10/h1-7H |
InChIキー |
ISTVZBXZHIPSHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NOC3=C2C=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




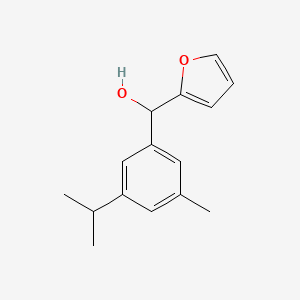



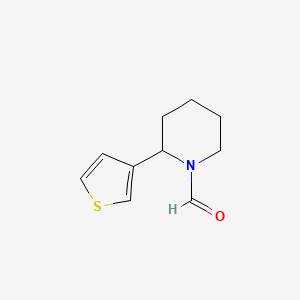


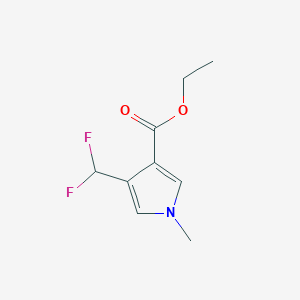
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
